molecular formula C5H5BrN2O B13675903 5-Amino-6-bromopyridin-3-ol

5-Amino-6-bromopyridin-3-ol

Cat. No.: B13675903
M. Wt: 189.01 g/mol
InChI Key: FOMADIGKQBZCIU-UHFFFAOYSA-N
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Description

5-Amino-6-bromopyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, featuring both amino and hydroxyl functional groups, along with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-bromopyridin-3-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-hydroxypyridine, followed by amination. For example, 3-hydroxypyridine can be brominated using bromine in the presence of a suitable solvent to yield 6-bromo-3-hydroxypyridine. This intermediate can then be subjected to amination using ammonia or an amine source under controlled conditions to produce this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-bromopyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-6-alkylaminopyridin-3-ol, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

5-Amino-6-bromopyridin-3-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Amino-6-bromopyridin-3-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-bromopyridin-3-ol is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interactions compared to its analogs. This makes it particularly valuable in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

5-amino-6-bromopyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-5-4(7)1-3(9)2-8-5/h1-2,9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMADIGKQBZCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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